molecular formula C4H5NO B009148 5-Methyloxazole CAS No. 66333-88-8

5-Methyloxazole

Cat. No.: B009148
CAS No.: 66333-88-8
M. Wt: 83.09 g/mol
InChI Key: ZYMHCFYHVYGFMS-UHFFFAOYSA-N
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Description

5-Methyloxazole is a heterocyclic organic compound that belongs to the oxazole family. It consists of a five-membered ring containing one oxygen and one nitrogen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyloxazole can be synthesized through various methods. One common approach involves the cyclization of β-hydroxy amides using Deoxo-Fluor® at room temperature, which results in the formation of oxazolines. These oxazolines can then be oxidized to yield this compound . Another method involves the reaction of propargylic ketones with TMSN₃ (trimethylsilyl azide) in the presence of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to minimize costs, reduce toxicity, and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions

5-Methyloxazole undergoes various chemical reactions, including:

    Oxidation: Conversion of oxazolines to oxazoles.

    Reduction: Reduction of oxazole derivatives to corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Deoxo-Fluor®, reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like organolithium or Grignard reagents .

Major Products

The major products formed from these reactions include various substituted oxazoles, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-Methyloxazole include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position enhances its stability and reactivity compared to other oxazole derivatives .

Properties

IUPAC Name

5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4-2-5-3-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMHCFYHVYGFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347147
Record name 5-Methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66333-88-8
Record name 5-Methyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyloxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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